molecular formula C23H33IN4O5S B1416415 4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide CAS No. 1432516-03-4

4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide

Cat. No.: B1416415
CAS No.: 1432516-03-4
M. Wt: 604.5 g/mol
InChI Key: DRGVUXIVGSIRDZ-UHFFFAOYSA-N
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Description

4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide is a complex organic compound with a molecular formula of C23H33IN4O5S and a molecular weight of 604.5 g/mol . This compound features a unique structure that includes an iodinated benzamide moiety and a thieno[3,4-d]imidazole ring system, making it of significant interest in various fields of scientific research.

Scientific Research Applications

4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the iodo group with an amine would yield the corresponding amine derivative, while oxidation of the thieno[3,4-d]imidazole ring could produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide involves its interaction with specific molecular targets. The thieno[3,4-d]imidazole ring system is known to interact with various enzymes and receptors, modulating their activity. The iodinated benzamide moiety can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of an iodinated benzamide moiety and a thieno[3,4-d]imidazole ring system. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable tool in various fields of research .

Properties

IUPAC Name

4-iodo-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33IN4O5S/c24-17-7-5-16(6-8-17)22(30)26-10-12-33-14-13-32-11-9-25-20(29)4-2-1-3-19-21-18(15-34-19)27-23(31)28-21/h5-8,18-19,21H,1-4,9-15H2,(H,25,29)(H,26,30)(H2,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGVUXIVGSIRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)C3=CC=C(C=C3)I)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33IN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide

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